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Compound of Interest

1-(Piperidin-2-yl)ethanone
Compound Name:
hydrochloride

Cat. No.: B561291

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 1-(Piperidin-2-
yl)ethanone hydrochloride. Due to the limited availability of published experimental spectra
for this specific salt, this document presents a combination of experimental data for the free
base (2-acetylpiperidine), predicted spectroscopic data, and a discussion of the expected
spectral characteristics. This information is intended to serve as a valuable resource for
researchers working with this compound.

Chemical Structure and Properties

e Chemical Name: 1-(Piperidin-2-yl)ethanone hydrochloride

Synonyms: 2-Acetylpiperidine hydrochloride

Molecular Formula: C7H14CINO

Molecular Weight: 163.65 g/mol

Structure:

/ CH - CHz2 - CHz2/\/NHz2*- CHz2- CHz | CI~
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Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for 1-(Piperidin-2-yl)ethanone hydrochloride is not readily available
in peer-reviewed literature. Therefore, predicted *H and 13C NMR chemical shifts for the free
base, 1-(Piperidin-2-yl)ethanone, are provided below. The formation of the hydrochloride salt is
expected to induce notable changes in the chemical shifts of the protons and carbons near the
protonated nitrogen atom.

Expected Changes for the Hydrochloride Salt:

e 1H NMR: The proton on the nitrogen (N-H) will appear as a broad singlet at a significantly
downfield chemical shift. The protons on the carbons adjacent to the nitrogen (a-protons at
C2 and C6) will also experience a downfield shift due to the inductive effect of the positively
charged nitrogen.

e 13C NMR: The carbon atoms adjacent to the protonated nitrogen (C2 and C6) will be
deshielded and thus shifted downfield.

Table 1: Predicted *H NMR Spectral Data for 1-(Piperidin-2-yl)ethanone (Free Base)

Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

~3.5-3.7 m 1H H-2

~2.9-3.1 m 1H H-6 (axial)

~2.6-2.8 m 1H H-6 (equatorial)

2.15 S 3H -COCHs

~1.2-1.9 m 6H H-3, H-4, H-5

~1.5 - 2.5 (broad) brs 1H N-H

Note: Predicted data is based on standard chemical shift values and may vary from
experimental results.
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Table 2: Predicted 3C NMR Spectral Data for 1-(Piperidin-2-yl)ethanone (Free Base)

Chemical Shift (ppm) Assignment
~209 - 212 C=0

~58 - 62 C-2

~45 - 48 C-6

~28 - 32 -COCHs

~24 - 28 Cc-4

~22 - 26 C-3

~18 - 22 C-5

Note: Predicted data is based on standard chemical shift values and may vary from
experimental results.

Infrared (IR) Spectroscopy

Experimental IR data for 1-(Piperidin-2-yl)ethanone hydrochloride is not readily available.
The table below lists the expected characteristic absorption bands based on the functional
groups present in the molecule.

Expected Changes for the Hydrochloride Salt:

The most significant difference in the IR spectrum of the hydrochloride salt compared to the
free base will be the presence of a broad absorption band in the 2400-3200 cm~? region, which
is characteristic of the N-H* stretching vibration in amine salts.

Table 3: Expected IR Absorption Bands for 1-(Piperidin-2-yl)ethanone Hydrochloride
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Wavenumber (cm~?) Intensity Assignment

~3200 - 2400 Strong, Broad N-H* stretch (amine salt)
~2950 - 2850 Medium-Strong C-H stretch (aliphatic)
~1710 Strong C=0 stretch (ketone)
~1600 - 1500 Medium N-H bend

~1470 - 1430 Medium C-H bend (CHz and CHs)

Mass Spectrometry (MS)

The following data is for the free base, 1-(Piperidin-2-yl)ethanone (also known as 2-
acetylpiperidine), as experimental data for the hydrochloride salt is not available. The mass
spectrum of the hydrochloride salt under typical El conditions would likely show the
fragmentation pattern of the free base after the loss of HCI.

Table 4. Mass Spectrometry Data for 1-(Piperidin-2-yl)ethanone (Free Base)

m/z Relative Intensity (%) Possible Fragment lon
127 25 M]*

84 100 [M - COCHs]*

56 45 [CaHs]*

43 60 [CHsCOJ*

Source: NIST WebBook, for 2-Acetylpiperidine.

Experimental Protocols

As specific experimental protocols for the acquisition of spectroscopic data for 1-(Piperidin-2-
yl)ethanone hydrochloride are not published, general methodologies for the analysis of small
organic molecules are provided below.

NMR Spectroscopy
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o Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable
deuterated solvent (e.g., D20, CDsOD, or DMSO-ds for the hydrochloride salt). Transfer the
solution to a 5 mm NMR tube.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
broadband probe.

e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15
ppm.

o Process the data with Fourier transformation, phase correction, and baseline correction.
e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of
200-250 ppm.

o Process the data similarly to the *H NMR spectrum.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Solid (as hydrochloride salt): Prepare a KBr (potassium bromide) pellet by grinding a small
amount of the sample with dry KBr and pressing it into a thin, transparent disk.
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

o Liquid (as free base): Place a drop of the neat liquid between two NaCl or KBr plates.
e Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

o Data Acquisition:
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o Record a background spectrum of the empty sample compartment (or pure KBr pellet/ATR
crystal).

o Record the sample spectrum.

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of
4000-400 cm~2.

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol or acetonitrile).

 Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS)
or a liquid chromatograph (LC-MS) for sample introduction. Electron lonization (El) is a
common method for small molecules.

o Data Acquisition:

[e]

Introduce the sample into the ion source.

(¢]

For El, use a standard electron energy of 70 eV.

[¢]

The mass analyzer (e.g., quadrupole or time-of-flight) separates the ions based on their
mass-to-charge ratio (m/z).

[¢]

A detector records the abundance of each ion.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques
described.
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Diagram 1: General workflow for NMR spectroscopy.
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Diagram 2: General workflow for IR spectroscopy.
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Diagram 3: General workflow for mass spectrometry.

To cite this document: BenchChem. [Spectroscopic Data of 1-(Piperidin-2-yl)ethanone
Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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